molecular formula C9H11NO7 B12849501 2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate

2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate

Cat. No.: B12849501
M. Wt: 245.19 g/mol
InChI Key: UALADOYAKCGYMG-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate is a complex organic compound with the molecular formula C8H7NO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid with methylating agents in the presence of a catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate is unique due to its specific dioxino-pyrrole fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H11NO7

Molecular Weight

245.19 g/mol

IUPAC Name

3-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid;hydrate

InChI

InChI=1S/C9H9NO6.H2O/c1-3-2-15-6-4(8(11)12)10-5(9(13)14)7(6)16-3;/h3,10H,2H2,1H3,(H,11,12)(H,13,14);1H2

InChI Key

UALADOYAKCGYMG-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(NC(=C2O1)C(=O)O)C(=O)O.O

Origin of Product

United States

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